2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Description
The compound 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide is a purinoimidazol derivative characterized by a fused purine-imidazole core substituted with methyl, 2-methylphenyl, phenyl, and acetamide groups. The compound’s crystallographic parameters (if determined) may employ SHELX-based refinement, a widely used method for small-molecule structural analysis .
Properties
IUPAC Name |
2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-8-6-7-11-16(14)29-17(15-9-4-3-5-10-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSUSPIOYSUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H25N5O3
- Molecular Weight : 455.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.
- A notable study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that purine derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- This activity is crucial in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition :
- The compound may inhibit enzymes involved in nucleotide synthesis or metabolism, which is significant in cancer therapy where rapid cell division occurs.
- Receptor Modulation :
- It may act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Case Studies
Several studies have investigated the biological activities of similar compounds:
-
Study on Anticancer Activity :
- A study published in the European Journal of Medicinal Chemistry reported that a related purine derivative significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Efficacy :
- Inflammatory Disease Management :
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound belongs to the class of purine derivatives, characterized by its unique imidazole and dioxo functionalities. The molecular formula is , highlighting its diverse functional groups that contribute to its biological activity.
Structural Features
- Purine Core : The purine structure is known for its role in biological systems, particularly in nucleic acids.
- Dioxo Group : The presence of dioxo groups enhances the compound's reactivity and potential interactions with biological targets.
- Methyl Substituents : The methyl groups can influence lipophilicity, affecting absorption and distribution in biological systems.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural analogs have been evaluated for their potential as:
- Antitumor Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the purine structure enhanced antitumor activity through apoptosis induction in cancer cells .
- Antiviral Activity : Some derivatives have been tested for antiviral properties, particularly against viruses that exploit purine metabolism for replication. The mechanism often involves inhibition of viral enzymes that rely on purine substrates .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into:
- Target Interaction : Docking simulations suggest strong interactions with enzymes involved in nucleotide synthesis, potentially leading to novel antiviral or anticancer therapies .
- Optimization of Lead Compounds : By analyzing binding modes, researchers can modify the compound to enhance efficacy and reduce toxicity.
ADMET Profiling
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling of this compound is crucial for assessing its viability as a drug candidate:
- Absorption : Studies indicate favorable absorption characteristics due to the presence of lipophilic groups.
- Metabolism : Preliminary data suggest that metabolic pathways may involve cytochrome P450 enzymes, which could influence the drug's half-life and efficacy .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of purine derivatives similar to this compound. The results showed a significant reduction in tumor growth in xenograft models when treated with these derivatives, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antiviral Screening
In another investigation, derivatives were screened against a panel of viruses including HIV and HCV. The findings revealed that some compounds exhibited IC50 values in the micromolar range, indicating promising antiviral activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Substituent variations (e.g., methyl, phenyl groups) influence steric bulk and lipophilicity. For example, the methyl ester in the purinoimidazol analog () increases LogP compared to the acetamide group in the target compound, impacting membrane permeability .
- Compound 6p’s triazole-nitrophenyl system introduces strong electron-withdrawing effects, which may enhance binding to bacterial quorum-sensing (QS) targets like LasR .
Key Observations :
- The acetamide group is a common pharmacophore in compounds targeting enzymes (e.g., kinases) or DNA/protein interactions.
- Compound 6p’s QS inhibition highlights the role of electron-deficient aromatic systems in disrupting bacterial communication .
- Imidazole-acetamide derivatives () demonstrate anticancer activity via tubulin binding, suggesting that the target compound’s bulky phenyl groups might sterically hinder similar interactions unless optimized .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison Based on Structural Analogues
Key Observations :
- The 2-methylphenyl and phenyl substituents may increase metabolic stability by shielding the core from cytochrome P450 oxidation.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical steps and reaction conditions for synthesizing 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide? The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core via condensation of glyoxal derivatives with substituted amines under acidic or basic conditions. Subsequent functionalization includes introducing acetamide and phenyl groups via nucleophilic substitution or coupling reactions. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF or dichloromethane for solubility), and catalysts like palladium for cross-coupling steps. Purity is ensured through column chromatography and recrystallization .
Advanced Question: Q. How can Design of Experiments (DoE) and computational reaction path searching improve yield optimization for this compound? DoE reduces trial-and-error by systematically varying parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental prioritization. For example, ICReDD’s integrated approach combines computational pathfinding with experimental validation to accelerate reaction optimization .
Structural Characterization
Basic Question: Q. Which analytical techniques are essential for confirming the structure and purity of this compound? Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like carbonyls (1,3-dioxo) and acetamide .
Advanced Question: Q. How can X-ray crystallography and advanced spectroscopic methods resolve ambiguities in complex regiochemistry? Single-crystal X-ray diffraction provides definitive proof of molecular geometry, particularly for distinguishing between tautomers or regioisomers. Dynamic NMR experiments (e.g., variable-temperature studies) clarify conformational flexibility, while NOESY correlations validate spatial proximity of substituents .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity? Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Compare results to structurally related imidazole derivatives with known activity .
Advanced Question: Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from different assay models? Combine orthogonal methods: transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (Western blot) to quantify protein targets (e.g., Bcl-2, p53), and molecular docking to predict binding interactions. Cross-validate findings using siRNA knockdown or CRISPR-edited cell lines .
Addressing Data Contradictions
Basic Question: Q. What are common sources of contradictory biological activity data for imidazole derivatives? Variability arises from differences in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or substituent effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) may enhance activity in some contexts but reduce solubility, skewing results .
Advanced Question: Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy? Conduct pharmacokinetic studies (plasma stability, bioavailability) to assess metabolic degradation. Use isotopic labeling (e.g., ¹⁴C) for tissue distribution analysis. Optimize formulations (nanoparticles, liposomes) to improve bioavailability .
Structure-Activity Relationship (SAR) Studies
Basic Question: Q. Which structural analogs should be prioritized for SAR analysis? Compare derivatives with varying substituents on the phenyl (e.g., 4-methyl vs. 4-methoxy) and imidazole rings. Prioritize compounds with reported bioactivity, such as pyrazolo-imidazole hybrids or trifluoromethyl-substituted analogs .
Advanced Question: Q. How can systematic heterocyclic ring modifications enhance target selectivity? Replace the purinoimidazole core with pyrazolo[3,4-d]pyridazine or triazolo rings to alter electron density and hydrogen-bonding capacity. Evaluate selectivity via kinase profiling panels or receptor-binding assays .
Computational and Experimental Integration
Advanced Question: Q. How can machine learning models predict novel derivatives with improved pharmacokinetic properties? Train models on datasets of imidazole derivatives with ADME (absorption, distribution, metabolism, excretion) data. Use descriptors like LogP, polar surface area, and molecular weight. Validate predictions with in vitro permeability (Caco-2) and microsomal stability assays .
Toxicity and Safety Profiling
Basic Question: Q. What preliminary toxicity assays are recommended before advancing to animal studies? Use hemolysis assays (red blood cells) and hepatotoxicity screening (HepG2 cells). Ames tests assess mutagenicity, while hERG channel inhibition assays predict cardiotoxicity .
Advanced Question: Q. How can organ-on-a-chip models improve toxicity prediction for this compound? Microfluidic co-cultures of liver, heart, and lung tissues mimic systemic interactions. Measure biomarkers like ALT (liver damage) and troponin (cardiotoxicity) in real-time .
Advanced Modifications
Advanced Question: Q. What strategies enable site-selective functionalization of the purinoimidazole core? Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for late-stage diversification. Protect reactive sites (e.g., dioxo groups) with tert-butyldimethylsilyl (TBS) to direct substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
